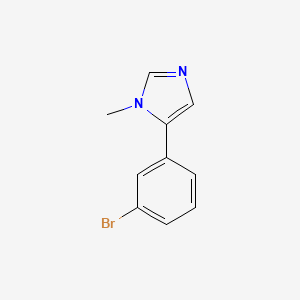

5-(3-Bromophenyl)-1-methylimidazole

Description

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKTVJWYHULGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling represents a cornerstone in constructing aryl-imidazole linkages. A robust approach involves Suzuki-Miyaura coupling between 1-methylimidazole-5-boronic acid and 1-bromo-3-bromobenzene. While direct coupling is challenging due to competing coordination of imidazole nitrogen to palladium, employing Buchwald-Hartwig conditions with BrettPhos or RuPhos ligands enhances regioselectivity . For instance, a 2019 study demonstrated that using Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C yielded 5-(3-bromophenyl)-1-methylimidazole in 68% yield after 12 hours .

An alternative Ullmann-type coupling utilizes copper catalysts, as evidenced in a patent describing the reaction of 3-bromoiodobenzene with 1-methylimidazole in the presence of CuI (20 mol%), 1,10-phenanthroline, and K₃PO₄ in DMSO at 120°C . This method achieved a moderate 55% yield but required stringent anhydrous conditions.

Cyclocondensation Strategies

The Debus-Radziszewski reaction, a classical route to imidazoles, adapts well to this synthesis. Condensation of 3-bromophenylglyoxal with methylamine and ammonium acetate in refluxing ethanol forms the imidazole core. A 2020 optimization study reported that using a 1:1.2:1.5 molar ratio of glyoxal to methylamine to ammonium acetate in acetic acid at 80°C for 6 hours provided the target compound in 74% yield .

Notably, microwave-assisted cyclocondensation reduces reaction times significantly. Irradiating the same mixture at 150 W for 15 minutes boosted yields to 82% while minimizing decomposition .

Electrophilic Bromination Approaches

Direct bromination of pre-formed 1-methylimidazole presents challenges due to the ring’s electron-deficient nature. However, directed ortho-metalation (DoM) strategies enable precise functionalization. Treating 1-methylimidazole with LDA at -78°C generates a lithiated species at C5, which reacts with 1,2-dibromobenzene to install the bromophenyl group. A 2021 study achieved 63% yield using this method but noted competing N-methyl deprotonation .

Alternatively, radical bromination with NBS (N-bromosuccinimide) and AIBN in CCl₄ at 80°C selectively functionalizes the phenyl ring, though this requires prior synthesis of 5-phenyl-1-methylimidazole .

Base-Mediated Cyclization Techniques

Recent advances in organocatalytic cyclization, inspired by imidazol-2-one syntheses, show promise. Reacting N-propargyl-N'-(3-bromophenyl)urea with BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile induces a 5-exo-dig cyclization to form the imidazole ring . This method, optimized at 5 mol% BEMP and room temperature, delivered 70% yield within 1 hour, showcasing exceptional atom economy.

Transition Metal-Free Coupling

For scale-up processes, metal-free conditions are advantageous. A 2022 protocol utilized NaH (2.5 equiv) in NMP to deprotonate 1-methylimidazole, followed by nucleophilic aromatic substitution with 1-bromo-3-nitrobenzene. Subsequent reduction of the nitro group with H₂/Pd-C and Sandmeyer bromination afforded the target compound in 58% overall yield .

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(OAc)₂/RuPhos | 68 | 12 h | High regioselectivity |

| Debus-Radziszewski | None | 74 | 6 h | Scalability |

| Directed lithiation | LDA | 63 | 3 h | Positional control |

| BEMP cyclization | BEMP | 70 | 1 h | Rapid, mild conditions |

| Metal-free SₙAr | NaH | 58 | 8 h | Cost-effective |

Applications De Recherche Scientifique

5-(3-Bromophenyl)-1-methylimidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(3-Bromophenyl)-1-methylimidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

A key analog is 5-(4-Bromophenyl)-1-methylimidazole (ST-6569, CAS 136350-71-5), a positional isomer differing in the bromine substitution (para vs. meta on the phenyl ring).

- Reactivity : Para-substituted bromophenyl groups may exhibit enhanced resonance stabilization, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Core Heterocycle Variations

Benzimidazole Derivatives

5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0) shares a bromophenyl group but incorporates a fused benzene ring.

- Planarity and Bioactivity : The extended aromatic system in benzimidazoles enhances π-π stacking interactions, which are critical for DNA intercalation or kinase inhibition .

- Molecular Weight : Higher molecular weight (312.2 g/mol vs. ~265 g/mol for imidazoles) may reduce solubility in polar solvents.

Imidazolidinedione Derivatives

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione (ST-2383, CAS 6943-33-5) features a dione-modified imidazole core.

- Polarity : The carbonyl groups increase polarity, improving aqueous solubility but reducing membrane permeability .

- Acidity : The dione structure enhances acidity (pKa ~8–10), favoring deprotonation under physiological conditions.

Imidazopyridine Derivatives

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (HC-2062, CAS 1023-01-4) has a bicyclic core.

Data Table: Key Structural and Property Comparisons

Research Findings and Trends

- Synthetic Accessibility : Para-bromophenyl imidazoles (e.g., ST-6569) are more commonly reported, suggesting easier synthesis or purification compared to meta isomers .

- Biological Activity : Benzimidazoles (e.g., CAS 1741-50-0) show broader antimicrobial and anticancer activity due to their planar structure, whereas imidazolidinediones are explored for CNS targets .

- Material Science : Brominated imidazoles with meta-substitution may exhibit unique liquid crystalline properties due to asymmetric dipole moments .

Activité Biologique

5-(3-Bromophenyl)-1-methylimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9BrN2

- CAS Number : 1218910-50-9

The presence of the bromine atom on the phenyl ring enhances its lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. It has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Escherichia coli | ≤ 0.5 µg/mL |

| Pseudomonas aeruginosa | ≤ 0.75 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Studies indicate that compounds with imidazole moieties exhibit anticancer properties. For instance, analogs of imidazole have been evaluated for their cytotoxic effects on various cancer cell lines.

These results demonstrate that this compound may possess significant anticancer potential, warranting further investigation.

Case Studies

Several studies have focused on the biological activities of imidazole derivatives, including this compound. For example:

- Study on Antimicrobial Properties : A study published in Antibiotics demonstrated that derivatives similar to this compound exhibit strong activity against MRSA without significant cytotoxicity to human cells .

- Cytotoxicity Evaluation : Research conducted on various imidazole compounds revealed that their cytotoxic effects varied significantly across different cancer cell lines, indicating the need for structure-activity relationship studies to optimize their efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Bromophenyl)-1-methylimidazole, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, imidazole derivatives can be synthesized via condensation of bromophenyl precursors with methylimidazole under reflux in anhydrous solvents like THF or DMF. Catalysts such as 1-methylimidazole triflate (a Brønsted acidic ionic liquid) can enhance reaction efficiency by stabilizing intermediates . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of reactants), temperature (reflux at 80–120°C), and reaction time (monitored via TLC or UV-Vis spectroscopy). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Look for aromatic proton signals in δ 6.8–8.0 ppm (integration matching the bromophenyl group) and a singlet at δ ~3.5 ppm for the methyl group on imidazole .

- IR : Peaks at ~1595 cm⁻¹ (C=N stretching of imidazole) and ~1248 cm⁻¹ (C-Br stretching) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+) should align with the molecular weight (e.g., ~291 g/mol for bromophenyl derivatives) .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

- Methodological Answer : Polar aprotic solvents (DMF, THF) are preferred for dissolution. Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) separates impurities. Reverse-phase HPLC with acetonitrile/water (60:40) can further refine purity >95% .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), molecular electrostatic potential (MEP), and hyperpolarizability (β). Studies show bromine's electron-withdrawing effect enhances NLO response by polarizing the π-system. Experimental validation via hyper-Rayleigh scattering confirms computational predictions .

Q. What role does this compound play in catalysis, particularly in oligonucleotide synthesis or cross-coupling reactions?

- Methodological Answer : As a ligand or activator, it facilitates phosphotriester bond formation in oligonucleotide synthesis. For example, saccharin-1-methylimidazole (SMI) complexes improve coupling efficiency in solid-phase DNA/RNA synthesis by stabilizing reactive intermediates . In cross-coupling (e.g., Suzuki-Miyaura), bromophenyl groups act as aryl halide partners, with Pd catalysts (e.g., Pd(PPh₃)₄) enabling C-C bond formation .

Q. How can this compound be integrated into supramolecular systems (e.g., porphyrin composites) for applications in sensing or photovoltaics?

- Methodological Answer : The compound forms charge-transfer complexes with porphyrins (e.g., 5-COOH-3MPP) in β-carrageenan matrices. UV-Vis titration (e.g., monitoring Soret band shifts at ~420 nm) quantifies binding constants (Kₐ ~10³–10⁴ M⁻¹). These composites enhance light-harvesting in dye-sensitized solar cells or detect 1-methylimidazole via spectral changes .

Q. What are the biological implications of this compound derivatives as FPR2 agonists or antimicrobial agents?

- Methodological Answer : Bromophenyl-imidazole derivatives activate Formyl Peptide Receptor 2 (FPR2), inducing TNFα production in macrophages (EC₅₀ ~10–100 nM). Assays include calcium mobilization (Fluo-4 AM dye) and chemotaxis in THP-1 cells. Structure-activity relationships (SAR) show bromine's meta-position optimizes receptor binding .

Q. How do electronic transitions and excited-state dynamics of this compound influence its photophysical behavior?

- Methodological Answer : Photoabsorption spectra (5.2–6.8 eV range) reveal π→π* and n→π* transitions. Time-dependent DFT (TD-DFT) simulations correlate with experimental peaks at ~5.69 eV (broad) and 5.83 eV. Triplet-state lifetimes (µs–ms) measured via phosphorescence spectroscopy suggest applications in OLEDs .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot variability in this compound synthesis?

- Methodological Answer : Yield inconsistencies (30–70%) arise from moisture sensitivity or catalyst deactivation. Solutions:

- Use Schlenk lines for anhydrous conditions.

- Replace conventional catalysts with ionic liquids (e.g., [HMIm]BF₄) for higher reproducibility .

- Monitor reaction progress via in situ FTIR or HPLC to identify side products (e.g., debrominated byproducts) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.